molecular formula C14H44ClO2P4Ru+4 B14094986 Acetic acid;chlororuthenium;trimethylphosphanium

Acetic acid;chlororuthenium;trimethylphosphanium

Cat. No.: B14094986
M. Wt: 504.9 g/mol
InChI Key: ZFYDWOCBCWZINL-UHFFFAOYSA-Q
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is generally prepared by reacting ruthenium(III) chloride with trimethylphosphine. A typical method involves reacting ruthenium(III) chloride with a major amount of trimethylphosphine in an acetate solvent to give the desired product . The reaction conditions typically include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger quantities of ruthenium(III) chloride and trimethylphosphine, along with industrial-grade solvents and reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.

    Reduction: It can be reduced to form lower oxidation state ruthenium species.

    Substitution: The acetate and chloride ligands can be substituted with other ligands, such as phosphines or carbonyls.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or sodium borohydride for reduction. Substitution reactions often involve the use of other phosphine ligands or carbonyl compounds under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while reduction reactions may produce ruthenium(0) or ruthenium(I) species. Substitution reactions can result in a variety of ruthenium complexes with different ligands.

Scientific Research Applications

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which chlorotetrakis(trimethylphosphine)ruthenium(II) acetate exerts its effects involves its ability to coordinate with various ligands and substrates. The compound can activate small molecules, such as hydrogen or carbon monoxide, through coordination to the ruthenium center. This activation facilitates various catalytic processes, including hydrogenation and carbonylation reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate can be compared with other similar ruthenium complexes, such as:

    Ruthenium(II) carbonyl complexes: These complexes also exhibit catalytic activity in various organic reactions but differ in their ligand environment and reactivity.

    Ruthenium(III) chloride: This compound is a common starting material for the synthesis of various ruthenium complexes, including chlorotetrakis(trimethylphosphine)ruthenium(II) acetate.

    Ruthenium(II) phosphine complexes: These complexes have similar catalytic properties but may differ in their ligand composition and stability.

The uniqueness of chlorotetrakis(trimethylphosphine)ruthenium(II) acetate lies in its specific ligand environment, which provides a balance of stability and reactivity, making it a versatile catalyst for various applications.

Properties

Molecular Formula

C14H44ClO2P4Ru+4

Molecular Weight

504.9 g/mol

IUPAC Name

acetic acid;chlororuthenium;trimethylphosphanium

InChI

InChI=1S/4C3H9P.C2H4O2.ClH.Ru/c4*1-4(2)3;1-2(3)4;;/h4*1-3H3;1H3,(H,3,4);1H;/q;;;;;;+1/p+3

InChI Key

ZFYDWOCBCWZINL-UHFFFAOYSA-Q

Canonical SMILES

CC(=O)O.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.Cl[Ru]

Origin of Product

United States

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